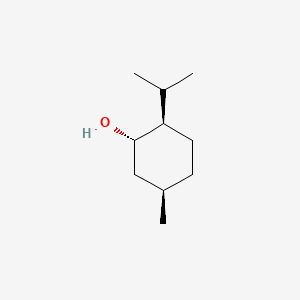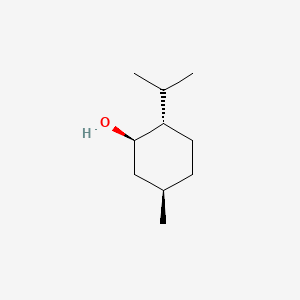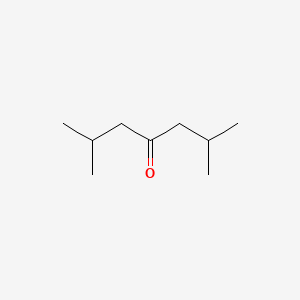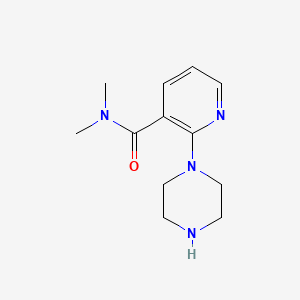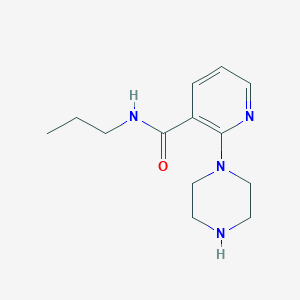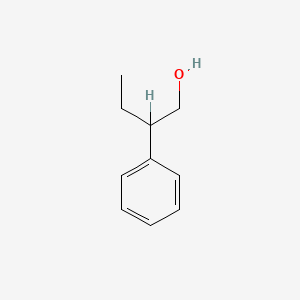
2-Phenyl-1-butanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Phenyl-1-butanol can be achieved through the Grignard reaction . The Grignard reagent, prepared by the reaction of organohalides with magnesium, reacts with carbonyl compounds to yield alcohols . For example, the reaction of ethylmagnesium bromide with acetophenone, or methylmagnesium bromide with propiophenone, or phenylmagnesium bromide with 2-butanone can yield this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a butanol molecule where one of the hydrogen atoms in the second carbon atom is replaced by a phenyl group .Chemical Reactions Analysis
The Grignard reaction is a key chemical reaction involving this compound . This reaction involves the addition of a carbanion nucleophile to a carbonyl compound . Grignard reagents react with formaldehyde to give primary alcohols, with aldehydes to give secondary alcohols, and with ketones to give tertiary alcohols .Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a mono-isotopic mass of 150.104462 Da .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The Grignard reaction, which is central to the synthesis and reactions of 2-Phenyl-1-butanol, is a broad and useful method of alcohol synthesis . It demonstrates the relative freedom with which chemists can operate in the laboratory . The addition of stabilized carbon nucleophiles to carbonyl compounds, a process similar to the Grignard reaction, is used in almost all metabolic pathways as the major process for forming carbon-carbon bonds . This suggests that the study and application of this compound and similar compounds have a promising future in both organic chemistry and biochemistry .
Propiedades
IUPAC Name |
2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHNBMQCHKKDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034023 | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2035-94-1, 89104-46-1 | |
| Record name | β-Ethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutane-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutane-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the different synthetic routes for producing 2-phenyl-1-butanol?
A1: Two efficient synthetic routes for this compound have been reported [].
- Route 2: Involves Friedel-Crafts alkylation of benzene with (+)-1,2-epoxybutane in the presence of a Lewis acid catalyst like aluminum chloride or stannic chloride [, ]. This reaction produces a mixture of this compound and 3-phenyl-1-butanol, along with some chlorinated byproducts.
Q2: How does the chirality of this compound arise in the Friedel-Crafts alkylation reaction?
A2: The Friedel-Crafts reaction using (+)-1,2-epoxybutane exhibits asymmetric induction, leading to the formation of optically active this compound [, ]. The reaction can proceed via two pathways, each leading to a different enantiomer:
Q3: Has this compound been investigated for its vibrational dynamics and intermolecular interactions?
A3: Yes, studies have explored the vibrational dynamics of this compound, particularly its behavior as a glass-forming liquid []. These studies utilized vibrational spectroscopy and theoretical calculations to investigate the role of hydrogen bonding in intermolecular interactions. The research revealed that hydrogen bonds play a crucial role in the formation of dimer and tetramer aggregates in the liquid and glassy states.
Q4: Are there any known applications of this compound in drug development or other fields?
A4: While this compound itself might not be a pharmaceutical agent, it serves as a valuable intermediate in the synthesis of more complex molecules []. Its chiral nature makes it particularly useful for synthesizing enantiomerically pure compounds, which is crucial in pharmaceutical research and development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



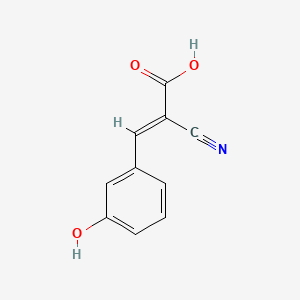


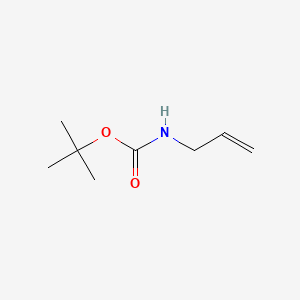

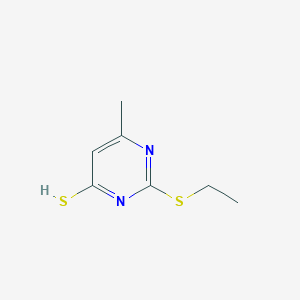
![(E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine](/img/structure/B7771104.png)
![2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol](/img/structure/B7771106.png)
